

Introduction to 3-Bromopiperidine as a synthetic building block

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Compound of Interest

Compound Name: *3-Bromopiperidine hydrobromide*

Cat. No.: B1602986

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An In-Depth Technical Guide to 3-Bromopiperidine: A Core Building Block in Modern Synthesis

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.^{[1][2][3]} Functionalization of this saturated heterocycle is key to modulating pharmacological activity. 3-Bromopiperidine, and its closely related derivatives, have emerged as indispensable building blocks, offering a reactive handle for the strategic introduction of molecular complexity. This guide provides an in-depth analysis of 3-bromopiperidine's synthesis, core reactivity, and application in drug discovery, intended for researchers, chemists, and drug development professionals. We will explore the causality behind experimental choices in key transformations such as N-alkylation, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling, supported by detailed protocols and mechanistic insights.

Introduction: The Strategic Importance of 3-Bromopiperidine

3-Bromopiperidine is a heterocyclic compound featuring a piperidine core with a bromine atom at the 3-position.^[4] This bromine atom is not merely a substituent; it is a versatile functional handle that unlocks a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is central to creating libraries of 3-substituted piperidines, a motif frequently associated with potent biological activity in areas such as oncology and neuroscience.^{[1][2][5]}

While 3-bromopiperidine itself (CAS: 102776-55-6) is a key reagent, the commercially available and widely used precursor, 3-bromopiperidine-2,6-dione (also known as 3-bromoglutarimide, CAS: 62595-74-8), often serves as the primary starting material.^{[6][7]} This dione derivative offers enhanced stability and reactivity for specific applications, particularly in the synthesis of immunomodulatory agents and Proteolysis Targeting Chimeras (PROTACs).^{[6][8]}

Physicochemical Properties

A clear understanding of the physical and chemical properties of these reagents is fundamental to their effective use in synthesis.

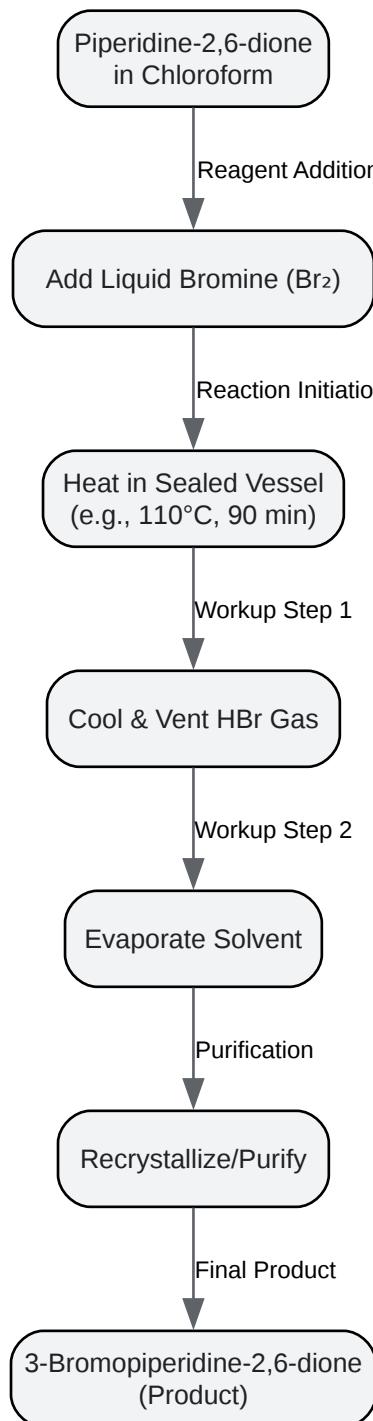
Property	3-Bromopiperidine ^[4] [9]	3-Bromopiperidine-2,6-dione ^{[5][6][10]}	3-Bromopiperidine Hydrochloride ^[11] [12]
CAS Number	102776-55-6	62595-74-8	1956354-99-6
Molecular Formula	C ₅ H ₁₀ BrN	C ₅ H ₆ BrNO ₂	C ₅ H ₁₁ BrCIN
Molecular Weight	164.04 g/mol	192.01 g/mol	200.50 g/mol
Appearance	Not specified (typically an oil or low-melting solid)	White to off-white crystalline powder	Solid
Melting Point	Not specified	120-123°C or 158-162°C (decomposes)	Not specified
Solubility	Soluble in common organic solvents	Soluble in DMSO, DMF; slightly soluble in water	Not specified

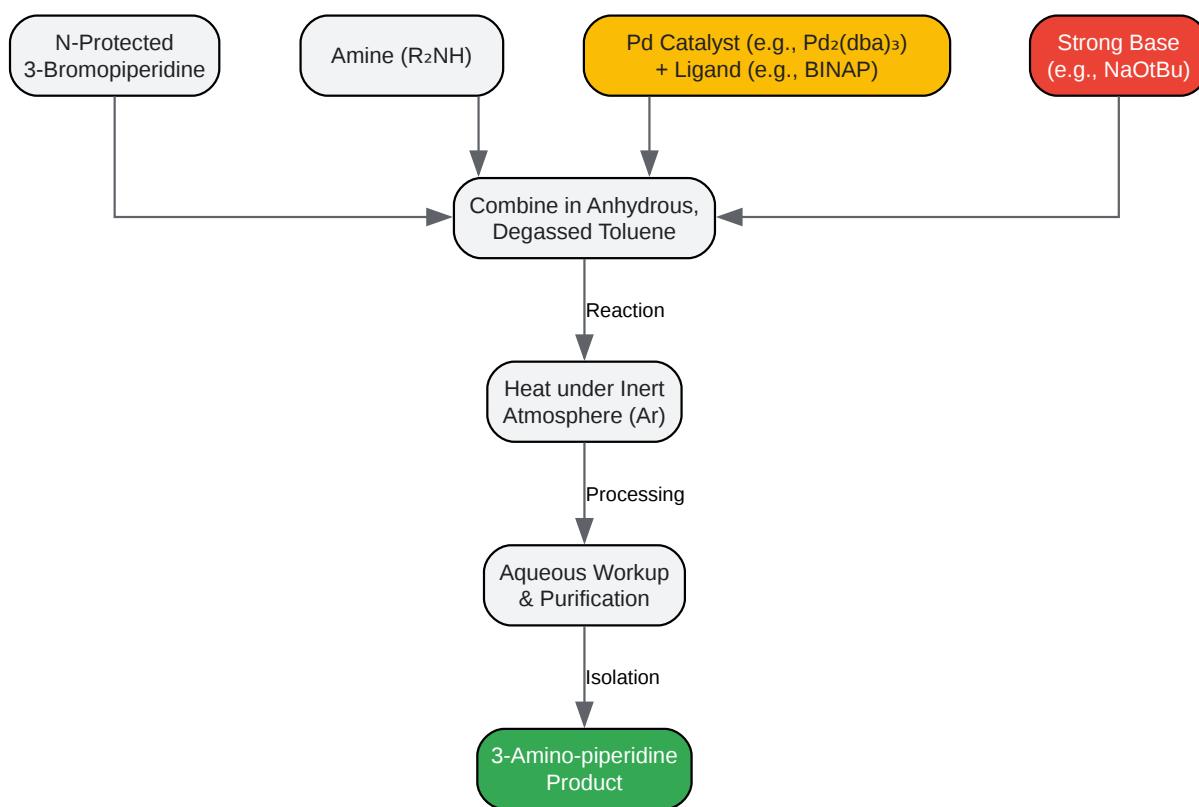
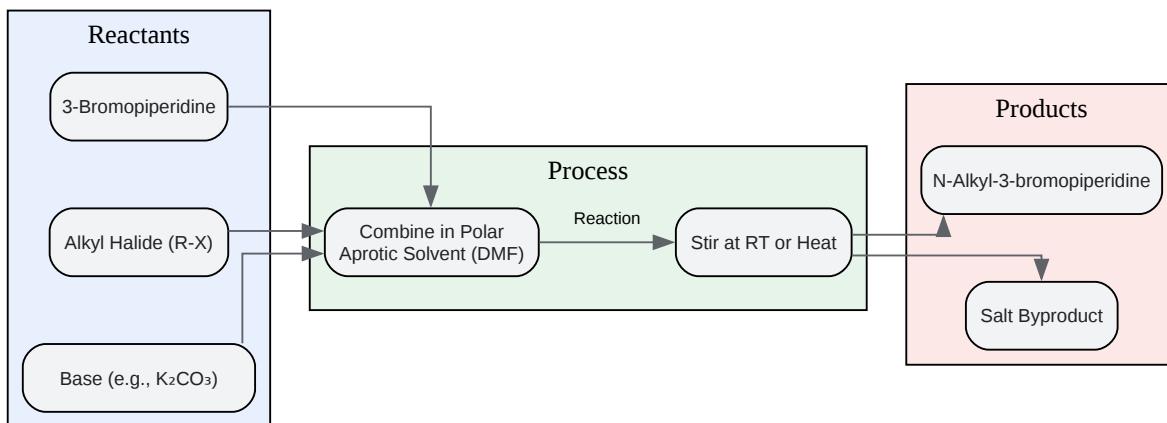
Synthesis of 3-Bromopiperidine Scaffolds

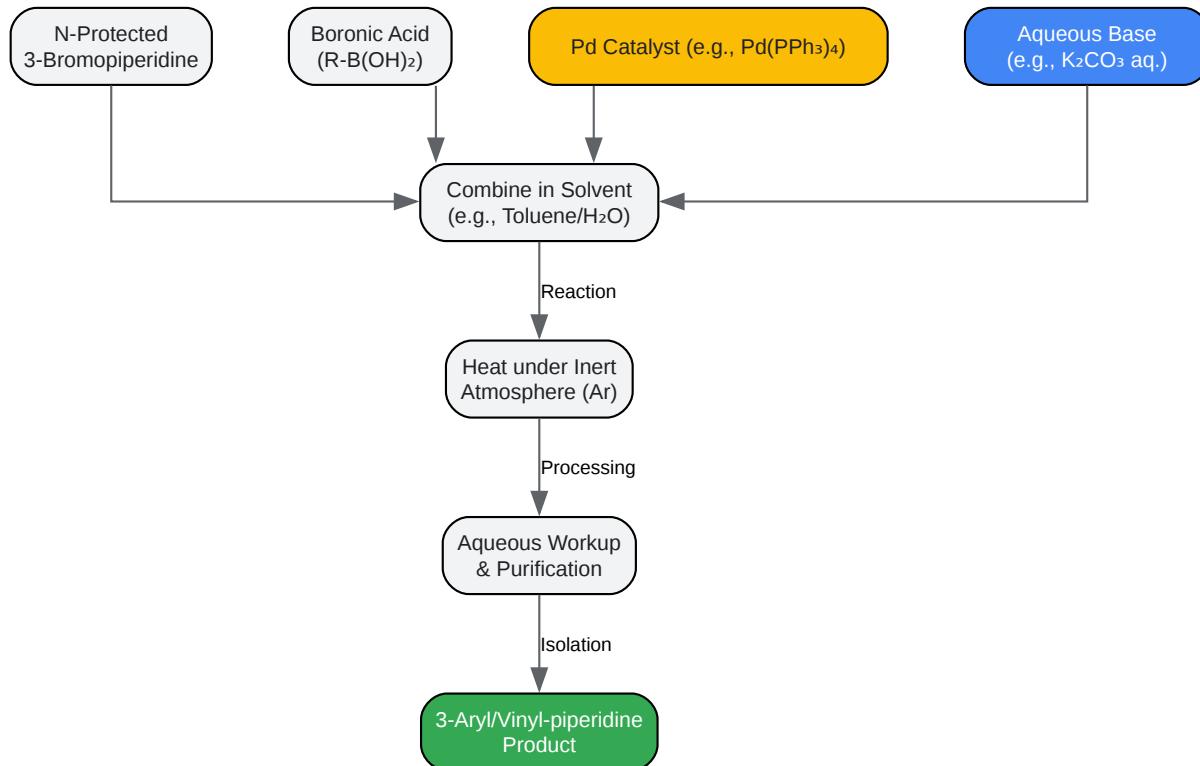
Direct and efficient synthesis of the 3-bromopiperidine core is crucial for its widespread application. While various methods exist for creating substituted piperidines, the bromination of a pre-formed piperidine ring is a common and practical approach.

A highly illustrative and scalable synthesis is that of 3-bromopiperidine-2,6-dione, which can be achieved through the direct bromination of piperidine-2,6-dione (glutarimide).

Workflow: Synthesis of 3-Bromopiperidine-2,6-dione







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